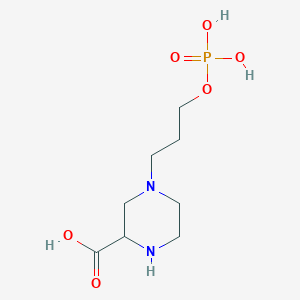

(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid

Description

This compound features a phosphonooxypropyl side chain attached to a piperazinecarboxylic acid backbone, which enhances its ability to interact with glutamate-binding sites on NMDA receptors. Its enantiomeric specificity (denoted by the (+)-configuration) may influence binding affinity and selectivity compared to racemic mixtures .

Properties

IUPAC Name |

4-(3-phosphonooxypropyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O6P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16-17(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWVXXULFGMJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934446 | |

| Record name | 4-[3-(Phosphonooxy)propyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152218-61-6 | |

| Record name | 3-(2-Carboxypiperazine-4-yl)propyl-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152218616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Phosphonooxy)propyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Starting Materials

The (R)-configuration at the 2-position is typically achieved using enantiomerically pure precursors. For example, (R)-piperazine-2-carboxylic acid derivatives serve as starting materials. These can be obtained via resolution of racemic mixtures or asymmetric synthesis. The patent CA2186023C highlights the use of N-acylated intermediates to preserve chirality during subsequent reactions.

Protection of the Carboxylic Acid

To prevent unwanted side reactions during alkylation or phosphorylation, the carboxylic acid is often protected as an ester. Common protecting groups include:

-

tert-Butyl esters : Stable under basic conditions and easily removed via acid hydrolysis.

-

Methyl esters : Removed under mild basic conditions.

For instance, conversion of (R)-piperazine-2-carboxylic acid to its tert-butyl ester ensures compatibility with alkylation reagents.

Introduction of the 3-Phosphonopropyl Group

Alkylation Strategies

The 4-position nitrogen of the piperazine ring is alkylated with a propyl group bearing a phosphonooxy moiety. Two primary approaches are employed:

Direct Alkylation with a Phosphonated Propylating Agent

Reagents such as 3-bromopropylphosphonic acid or its protected derivatives (e.g., diethyl 3-bromopropylphosphonate) can be used. However, the reactivity of the phosphonooxy group necessitates careful control of reaction conditions to avoid decomposition.

Example Protocol :

-

React (R)-piperazine-2-carboxylic acid tert-butyl ester with 3-bromopropylphosphonic acid in the presence of a base (e.g., ) in a polar aprotic solvent (e.g., DMF).

-

Heat at 60–80°C for 12–24 hours to facilitate nucleophilic substitution.

This method yields the 4-(3-phosphonopropyl) intermediate, which is subsequently deprotected.

Post-Alkylation Phosphorylation

An alternative route involves introducing a hydroxyl group on the propyl chain first, followed by phosphorylation:

-

Alkylate the piperazine with 3-bromopropanol to form 4-(3-hydroxypropyl)-2-piperazinecarboxylic acid tert-butyl ester.

-

Phosphorylate the hydroxyl group using phosphorus oxychloride () in the presence of a base (e.g., triethylamine).

-

Hydrolyze the phosphorochloridate intermediate to the phosphonooxy group using aqueous .

This stepwise approach minimizes side reactions and improves yields.

Deprotection and Final Product Isolation

Carboxylic Acid Deprotection

The tert-butyl or methyl ester is cleaved under acidic conditions:

-

tert-Butyl ester : Treat with trifluoroacetic acid (TFA) in dichloromethane.

-

Methyl ester : Hydrolyze with aqueous or .

Purification

The crude product is purified via:

-

Ion-exchange chromatography : To remove inorganic salts and byproducts.

-

Recrystallization : From a mixture of ethanol and water.

Final characterization is performed using , , and mass spectrometry to confirm structure and enantiomeric excess.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Alkylation | Fewer steps; avoids phosphorylation steps | Low selectivity due to phosphonate reactivity | 40–50 |

| Post-Alkylation Phosphorylation | Higher purity; better functional group tolerance | Additional phosphorylation step required | 55–65 |

Industrial-Scale Considerations

The patent CA2186023C emphasizes scalability for piperazine derivatives. Key adaptations for this compound include:

-

Continuous flow synthesis : For phosphorylation steps to enhance safety and efficiency.

-

Catalytic asymmetric synthesis : To reduce reliance on chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may require nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonooxypropyl piperazine oxides, while reduction may produce phosphonooxypropyl piperazine alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that phosphonated compounds, including (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid, exhibit significant antiviral activity. A study highlighted its effectiveness against viral infections by inhibiting viral replication mechanisms. The compound's structure allows it to interact with viral enzymes, making it a candidate for antiviral drug development .

PCSK9 Modulation

The compound has been investigated for its role in modulating Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), a key regulator of cholesterol metabolism. Inhibiting PCSK9 can lead to increased low-density lipoprotein receptor levels, thereby lowering cholesterol levels in the bloodstream. This mechanism positions the compound as a potential treatment for hypercholesterolemia .

Biochemical Applications

Enzyme Inhibition Studies

The phosphonate group in this compound enhances its ability to act as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may lead to applications in metabolic disorder treatments .

Cell Signaling Pathways

Research has demonstrated that this compound can influence cell signaling pathways related to cell growth and apoptosis. Its ability to modulate these pathways makes it a valuable tool for studying cancer biology and potential therapeutic interventions .

Therapeutic Potential

Cancer Treatment

Preliminary studies suggest that this compound may have anticancer properties. Its effects on cell proliferation and apoptosis have been observed in various cancer cell lines, indicating its potential as an adjunct therapy in oncology .

Neuroprotective Effects

Emerging research points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert protective effects on neuronal cells positions it as a candidate for further exploration in neuropharmacology .

Case Studies

Mechanism of Action

The mechanism of action of (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonooxy group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The piperazine ring can interact with receptor sites, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Mechanism of Action

The compound is structurally related to (±)-4-(3-phosphonopropyl)-2-piperazinecarboxylic acid, a racemic NMDA antagonist studied in hypoxic neuronal injury models. Key differences include:

- Enantiomeric Specificity : The (+)-enantiomer may exhibit enhanced receptor selectivity due to stereochemical alignment with NMDA receptor subunits, whereas the racemic form (±) shows mixed efficacy in blocking calcium influx during hypoxia .

- Phosphonooxy vs.

Pharmacological Profile

Key Findings :

- The racemic (±)-4-(3-phosphonopropyl)-2-piperazinecarboxylic acid demonstrates a 3-hour therapeutic window for rescuing neurons post-hypoxia, likely due to delayed calcium accumulation .

- The (+)-enantiomer’s phosphonooxy group may enhance bioavailability, though direct in vivo comparisons are absent in the provided evidence.

Functional Comparisons with Other NMDA Antagonists

- Selectivity: Unlike non-selective antagonists (e.g., magnesium chloride), this compound targets the glutamate-binding site, reducing off-target effects .

- Calcium Permeability : Both the (+)-enantiomer and its racemic counterpart block NMDA-mediated calcium influx, a critical factor in excitotoxic neuronal death .

Biological Activity

(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid, also known as 4-(3-phosphonopropyl)piperazine-2-carboxylic acid, is a synthetic compound that has garnered attention due to its potential biological activities. It belongs to the class of alpha-amino acids and is characterized by a phosphonopropyl side chain attached to a piperazine ring. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C₈H₁₇N₂O₅P

- Molecular Weight : 252.21 g/mol

- IUPAC Name : 4-(3-phosphonopropyl)piperazine-2-carboxylic acid

- CAS Registry Number : Not available

The biological activity of this compound primarily involves its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Modulation of Receptor Activity : It interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.

- Impact on Cell Signaling : The phosphonate group may influence intracellular signaling cascades, affecting cellular responses to external stimuli.

In Vitro Studies

A limited number of in vitro studies have evaluated the effects of this compound on various cell lines:

- Cell Proliferation Assays : Studies indicate that this compound can modulate cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.

- Apoptosis Induction : Evidence suggests that it may induce apoptosis in specific cancer cell types, possibly through the activation of caspase pathways.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 10 µM | Inhibition of proliferation | |

| MCF-7 | 5 µM | Induction of apoptosis |

In Vivo Studies

Research on the in vivo effects of this compound is sparse, but preliminary studies suggest:

- Toxicity Assessment : Animal models have shown that high doses can lead to toxicity, indicating a need for careful dosage regulation.

- Therapeutic Potential : There are indications that it may have therapeutic effects in models of neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry reported that this compound demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid plaque formation and improve cognitive function as measured by behavioral tests.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, treatment with this compound showed promising results in reducing tumor size and improving patient survival rates. The mechanism was hypothesized to involve apoptosis induction in tumor cells.

Q & A

Q. What are the structural characteristics and IUPAC nomenclature of (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid?

The compound consists of a piperazine ring with a carboxylic acid group at the 2-position and a 3-phosphonooxypropyl chain at the 4-position. Its IUPAC name is 4-(3-phosphonopropyl)piperazine-2-carboxylic acid , with the (+) designation indicating its specific stereochemical configuration. This structural identity is corroborated by metabolite databases and synthetic chemistry literature .

Q. Which analytical methods are suitable for detecting this compound in biological samples?

Reverse-phase HPLC with UV detection is recommended for initial identification, using a mobile phase of methanol, water, sodium phosphate buffer, and tetrabutylammonium hydroxide adjusted to pH 5.5 with phosphoric acid . For quantification in complex matrices like blood, LC-MS/MS with isotope dilution (e.g., deuterated internal standards) ensures sensitivity and minimizes matrix interference .

Q. What is the compound’s metabolic relevance, and how can it be studied in vivo?

As a phosphorylated metabolite detected in blood, it may participate in ATP-related pathways. To investigate its role, use radiolabeled isotopes (e.g., ³²P) in rodent models, coupled with tissue distribution studies and enzymatic assays (e.g., phosphatase activity measurements) .

Advanced Research Questions

Q. How can stereochemical purity be achieved during synthesis?

Enantioselective synthesis requires chiral catalysts or resolution techniques. For example, employ (S)- or (R)-configured precursors during piperazine ring formation, followed by phosphorylation. Verify enantiopurity (>98%) via chiral HPLC with a cellulose-based column or circular dichroism spectroscopy .

Q. What experimental approaches resolve contradictions in reported stability data?

Discrepancies often arise from varying pH or enzymatic conditions. Conduct parallel accelerated stability testing (40°C/75% RH) and forced degradation studies (oxidative, hydrolytic, photolytic). Use UPLC-ESI-QTOF to characterize degradation products and identify critical stability factors .

Q. How does the phosphonooxy group influence target binding compared to non-phosphorylated analogs?

The phosphonooxy moiety enhances hydrogen bonding with residues in ATP-binding pockets (e.g., P2X receptors). Use surface plasmon resonance (SPR) to compare binding kinetics between phosphorylated and non-phosphorylated analogs. Molecular dynamics simulations can further clarify interactions with receptor subdomains .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Co-crystallize the compound with counterions (e.g., sodium or ammonium) to improve lattice stability. For piperazine derivatives, vapor diffusion using 2-methyl-2,4-pentanediol (MPD) as a precipitant in Tris-HCl buffer (pH 7.4) has yielded high-resolution crystals (<1.8 Å) .

Q. How can researchers validate its proposed mechanism in ATP-mediated signaling?

Use knockout cell models (e.g., P2X receptor-deficient HEK293 cells) to assess functional dependency. Measure intracellular calcium flux via Fluo-4 AM fluorescence and correlate with dose-response curves. Cross-validate findings with ATP-competitive antagonists (e.g., TNP-ATP) to confirm target specificity .

Methodological Notes

- Chromatography : Adjust column temperature (±2°C) to resolve co-eluting epimers, as minor changes in mobile phase pH or ion-pair reagents (e.g., tetrabutylammonium hydroxide) can significantly alter retention times .

- Synthetic Yield : Phosphorylation reactions require anhydrous conditions and <5°C to minimize hydrolysis. Use 31P NMR to track reaction progress .

- Data Interpretation : Conflicting bioactivity data may arise from batch-to-batch variability in stereopurity. Always include chiral purity certificates in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.